1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine
Overview
Description
1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine is a heterocyclic compound that contains both imidazole and piperazine rings
Preparation Methods
The synthesis of 1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine can be achieved through several methods:
Methylation and Alkylation: One common method involves the methylation of imidazole with methyl iodide followed by alkylation with ethyl bromide.
Deprotonation and Alkylation: Another method involves the deprotonation of imidazole with sodium hydride followed by methylation with methyl iodide and subsequent alkylation with ethyl bromide.
Condensation and Cyclization: A third method involves the condensation of 1,2-phenylenediamine with ethyl acetoacetate followed by cyclization and methylation.
Chemical Reactions Analysis
1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine involves its interaction with molecular targets and pathways. The imidazole ring can bind to the heme iron atom of ferric cytochrome P450, affecting various biochemical pathways . This interaction can lead to the modulation of enzyme activity and subsequent biological effects.
Comparison with Similar Compounds
1-ethyl-2-(1-methyl-1H-imidazol-2-yl)piperazine can be compared with other similar compounds such as:
1-ethyl-2-hydroxymethylimidazole: This compound has a hydroxymethyl group instead of a piperazine ring.
1-methylimidazole: This compound lacks the ethyl and piperazine groups, making it structurally simpler.
1-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]piperazine: This compound contains a phenyl group, which can influence its chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-2-(1-methylimidazol-2-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-3-14-7-4-11-8-9(14)10-12-5-6-13(10)2/h5-6,9,11H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHUVEXDNJMJQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNCC1C2=NC=CN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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